molecular formula C5H13BrN2OS B12732255 Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide CAS No. 124882-58-2

Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide

Cat. No.: B12732255
CAS No.: 124882-58-2
M. Wt: 229.14 g/mol
InChI Key: MTVICJLSZWUMDV-UHFFFAOYSA-N
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Description

Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide: is a chemical compound with the molecular formula C5H12N2OS.BrH and a molecular weight of 229.17 g/mol . This compound is known for its unique structure, which includes a mercaptoethyl group and an amide functional group. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide typically involves the reaction of 3-((2-mercaptoethyl)amino)propanamide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrobromide salt. The process may involve steps such as purification and crystallization to obtain the final product in a pure form .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .

Biology: In biological research, Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide is studied for its potential biological activities. It may interact with biological molecules and pathways, making it a subject of interest in drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide is unique due to the presence of both the mercaptoethyl group and the hydrobromide salt. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above .

Properties

CAS No.

124882-58-2

Molecular Formula

C5H13BrN2OS

Molecular Weight

229.14 g/mol

IUPAC Name

3-(2-sulfanylethylamino)propanamide;hydrobromide

InChI

InChI=1S/C5H12N2OS.BrH/c6-5(8)1-2-7-3-4-9;/h7,9H,1-4H2,(H2,6,8);1H

InChI Key

MTVICJLSZWUMDV-UHFFFAOYSA-N

Canonical SMILES

C(CNCCS)C(=O)N.Br

Origin of Product

United States

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